MW and cLogP Differentiation vs. Des-Nitro and Des-Formyl Analogues
The simultaneous presence of formyl and nitro groups on the phenoxy ring results in a molecular weight (MW) of 253.21 g/mol for the target compound, which lies precisely between its two closest single-substituent analogues: the des-nitro analogue 4-(3-formylphenoxy)butanoic acid (MW 208.21 g/mol) and the des-formyl analogue 4-(4-nitrophenoxy)butyric acid (MW 225.20 g/mol) [1] [2] [3]. This MW range (200–255 g/mol) is strategically positioned between fragment-like and lead-like chemical space, making the target compound suitable for hit-to-lead development where balance between binding affinity and pharmacokinetic properties is critical [4].
| Evidence Dimension | Molecular Weight and Calculated LogP |
|---|---|
| Target Compound Data | MW 253.21 g/mol; XLogP 1.0 [1] |
| Comparator Or Baseline | 4-(3-Formylphenoxy)butanoic acid (CAS 174884-10-7): MW 208.21 g/mol, XLogP ~1.2 [2]; 4-(4-Nitrophenoxy)butyric acid (CAS 28341-54-0): MW 225.20 g/mol, XLogP ~1.5 [3] |
| Quantified Difference | Target compound MW is 21.6% higher than des-nitro analog and 12.4% higher than des-formyl analog; XLogP is lower than both single-substituent analogues despite higher MW, reflecting the polar character of the nitro group offsetting the lipophilicity gain. |
| Conditions | Calculated physicochemical properties using PubChem/PubChem-derived XLogP algorithm |
Why This Matters
The compound occupies a unique MW-cLogP 'sweet spot' that neither single-substituent analogue can replicate, enabling medicinal chemists to probe dual hydrogen-bonding and electronic effects within a compact scaffold.
- [1] PubChem. (2025). Compound Summary for CID 2759227: 4-(3-Formyl-4-nitrophenoxy)butanoic acid. View Source
- [2] PubChem. (2025). Compound Summary for CID 11685518: 4-(3-Formylphenoxy)butanoic acid. View Source
- [3] PubChem. (2025). Compound Summary for CID 2737048: 4-(4-Nitrophenoxy)butanoic acid. View Source
- [4] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
